N-(1-(Naphthalen-1-yl)ethyl)-1H-indole-2-carboxamide

Description

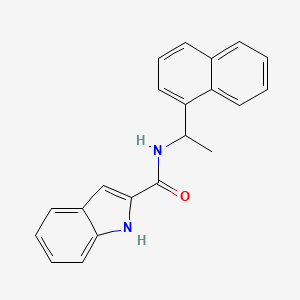

Chemical Structure and Properties N-(1-(Naphthalen-1-yl)ethyl)-1H-indole-2-carboxamide (molecular formula: C₂₁H₁₈N₂O; molecular weight: 315.37 g/mol) is a hybrid molecule featuring a naphthalene ring system linked via an ethyl group to an indole-2-carboxamide scaffold .

For example, N-(benzoylphenyl)-1H-indole-2-carboxamides are prepared by reacting ethyl-1H-indole-2-carboxylate with aminobenzophenones in the presence of sodium ethoxide in DMF at elevated temperatures (100–150 °C) . Similar methodologies likely apply, with variations in substituents introduced through tailored amine or carbonyl precursors.

Properties

IUPAC Name |

N-(1-naphthalen-1-ylethyl)-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXUKYDIQFPOCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(Naphthalen-1-yl)ethyl)-1H-indole-2-carboxamide typically involves the reaction of 1-(naphthalen-1-yl)ethanone with indole-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinone derivatives.

Reduction: Reduction reactions can target the carbonyl group in the indole-2-carboxamide, potentially yielding amine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under acidic or basic conditions.

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 329.39 g/mol. Its structure features an indole ring, known for its biological significance, along with a naphthalene moiety that enhances its aromatic character and may influence solubility and biological interactions.

Medicinal Chemistry Applications

1. Anticancer Activity:

N-(1-(Naphthalen-1-yl)ethyl)-1H-indole-2-carboxamide has shown promise as a lead compound in cancer therapy. Indole derivatives are known to inhibit various enzymes and receptors involved in cancer pathways. Specifically, this compound may inhibit the anti-apoptotic protein Mcl-1, which is often overexpressed in cancer cells, allowing them to evade programmed cell death . Molecular docking studies have indicated strong binding affinities to Mcl-1, suggesting potential for developing selective inhibitors that could enhance the efficacy of existing chemotherapeutic agents .

2. Anti-inflammatory Properties:

Research suggests that compounds with indole structures exhibit anti-inflammatory effects by modulating immune responses and inhibiting inflammatory mediators. This makes this compound a candidate for treating inflammatory diseases, potentially serving as a scaffold for developing new anti-inflammatory drugs.

Interaction Studies

Studies focusing on the interaction of this compound with specific biological targets have revealed promising results. The compound's binding affinity to various enzymes and receptors has been investigated through molecular docking simulations, indicating its potential role in drug development aimed at multiple therapeutic targets related to cancer and inflammation.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Its derivatives may also exhibit similar or enhanced biological activities, suggesting avenues for further research into structural modifications that could improve efficacy or reduce toxicity .

Applications in Materials Science

Beyond medicinal applications, the unique structure of this compound may also be explored in materials science. The compound's properties could be utilized in creating novel polymers or organic electronic materials, expanding its application beyond pharmaceuticals into advanced material development.

Case Studies and Research Findings

Several studies have documented the biological activities of indole derivatives similar to this compound:

Mechanism of Action

The mechanism of action of N-(1-(Naphthalen-1-yl)ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Structural Analogues with Antimicrobial Activity

N-(2-Substituted phenyl)-2-hydroxynaphthalene-1-carboxamides

- Examples : N-(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide (1) and N-(2-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide (2) .

- Key Features : These compounds are cyclic analogues of salicylanilides, retaining the naphthalene-carboxamide core but substituting the ethyl group with substituted phenyl rings.

- Activity : Demonstrated antimycobacterial and antibacterial activity (MIC values: 8–32 µg/mL against Mycobacterium tuberculosis H37Ra) with low cytotoxicity (IC₅₀ > 30 µM in human hepatocytes) .

Piperidine-4-carboxamide Derivatives

- Examples : (R)-N-Benzyl-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (2a) and (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide .

- Key Features : Replace the indole ring with a piperidine-carboxamide moiety but retain the naphthalen-1-yl-ethyl group.

- Activity: Showed high selectivity as inhibitors (e.g., against kinases or viral proteases) with IC₅₀ values in the nanomolar range .

Antiviral Indole-2-carboxamides

COVID-19 Inhibitors (11a and 11b)

- Structures: 11a (N-[(1S)-1-(cyclohexylmethyl)-2-[[(1S)-1-formyl-2-[(3S)-2-oxo-3-pyrrolidinyl]ethyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide) and 11b (fluorophenyl variant) .

- Key Features : Share the indole-2-carboxamide backbone but incorporate complex substituents for targeted binding.

- Activity : Demonstrated in vitro effectiveness against SARS-CoV-2 by interacting with viral protease residues (Asn142, Gln189) via hydrogen bonding and van der Waals interactions .

Naphthalene-Indole Hybrids in SARS-CoV-2 Inhibition

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Analogues

Key Observations :

Bioactivity : Piperidine-4-carboxamides show superior selectivity in enzyme inhibition due to their conformational flexibility, while rigid indole-2-carboxamides (e.g., 11a) excel in targeted protein binding .

Biological Activity

N-(1-(Naphthalen-1-yl)ethyl)-1H-indole-2-carboxamide, often referred to as NNEI, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antioxidant, anticancer, and receptor agonist properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

NNEI is characterized by its indole core, which is a common motif in many biologically active compounds. The presence of the naphthyl group enhances its lipophilicity and potential interactions with biological targets. The hydrochloride salt form of NNEI is noted for its stability and solubility in biological assays .

Antioxidant Activity

Recent studies have demonstrated that NNEI exhibits significant antioxidant properties. In a comparative analysis, derivatives of indole carboxamides were tested for their ability to scavenge DPPH radicals. NNEI's antioxidant activity was found to be comparable to ascorbic acid, suggesting its potential utility in mitigating oxidative stress-related conditions .

Table 1: Antioxidant Activity Comparison

Anticancer Activity

The anticancer potential of NNEI has been explored through various cell line studies. It has shown cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay results indicated that NNEI was more cytotoxic towards U-87 cells compared to MDA-MB-231 cells, highlighting its selective action against certain cancer types .

Table 2: Cytotoxicity of NNEI Against Cancer Cell Lines

The mechanism by which NNEI exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cancer cell survival. Specifically, it has been suggested that compounds with similar structures can inhibit anti-apoptotic proteins such as Mcl-1, which is often overexpressed in various cancers .

Receptor Agonist Activity

NNEI has also been identified as a potent agonist for cannabinoid receptors CB1 and CB2. This activity aligns with the structural characteristics of indole derivatives which have been shown to interact effectively with these receptors, leading to cannabis-like effects in users .

Case Study: Synthetic Cannabinoids

A notable case study highlighted the potential risks associated with synthetic cannabinoids like NNEI. A report documented a fatality linked to the abuse of a synthetic cannabinoid similar in structure to NNEI, emphasizing the need for caution regarding its recreational use .

Q & A

Q. What are the established synthetic routes for N-(1-(Naphthalen-1-yl)ethyl)-1H-indole-2-carboxamide, and what reagents are critical for its preparation?

The compound can be synthesized via condensation reactions between ethyl-1H-indole-2-carboxylate and substituted amines. Key reagents include sodium ethoxide as a base and DMF as a solvent, which facilitate nucleophilic acyl substitution. For example, Hassinger et al. (1998) demonstrated similar indole carboxamide syntheses using aminobenzophenones, yielding derivatives with high purity after recrystallization . Optimization of reaction time (typically 12–24 hours) and stoichiometric ratios (1:1.2 for indole:amine) is critical to minimize byproducts like unreacted ester intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

IR spectroscopy identifies the carboxamide group via N-H stretching (~3400 cm⁻¹) and C=O absorption (~1640–1660 cm⁻¹). NMR (¹H and ¹³C) confirms structural integrity: the naphthalene protons appear as multiplet signals at δ 7.2–8.3 ppm, while the indole NH proton resonates near δ 10.2 ppm. GC-MS is used to verify molecular ion peaks (e.g., m/z 367.38 for C₂₃H₂₁N₂O) and fragmentation patterns .

Q. How can researchers design initial biological screening assays for this compound, and what model systems are appropriate?

Hyperlipidemic rat models are historically used for lipid-lowering studies of indole carboxamides, with endpoints like serum cholesterol and triglyceride levels. For receptor-targeted studies (e.g., dopamine D2 receptors), radioligand binding assays in HEK293 cells expressing human D2R are recommended. SB269652, a structurally related compound, showed bitopic modulation of D2R dimers, suggesting similar assays could elucidate this compound’s pharmacodynamics .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

Byproducts include unreacted starting materials (e.g., ethyl-1H-indole-2-carboxylate) and hydrolysis products (e.g., indole-2-carboxylic acid). Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures (70:30) effectively removes these impurities. Purity ≥95% can be confirmed via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale production of this compound?

Advanced optimization involves microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 24 hours) and improve yield (≥85%). Alternative catalysts like HATU or EDCI enhance coupling efficiency in polar aprotic solvents (e.g., DCM/THF). Process analytical technology (PAT), such as in-line FTIR, enables real-time monitoring of reaction progress .

Q. What advanced techniques resolve structural ambiguities in this compound derivatives?

X-ray crystallography provides definitive confirmation of stereochemistry and hydrogen-bonding networks. For dynamic studies, 2D NMR (e.g., NOESY) identifies spatial proximity between the naphthalene and indole moieties. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) ensures accurate mass assignment (±0.001 Da) .

Q. What mechanistic insights exist for this compound’s interaction with dopamine D2 receptors, and how can contradictory data be addressed?

SB269652, a related indole carboxamide, exhibits negative allosteric modulation at D2R dimers via a bitopic binding pose. Conflicting data on efficacy may arise from assay conditions (e.g., CHO vs. HEK293 cells). Researchers should standardize cell lines, use β-arrestin recruitment assays, and apply molecular dynamics simulations to reconcile discrepancies .

Q. How can this compound be evaluated for antiviral activity against SARS-CoV-2, and what structural features suggest potential efficacy?

Similar naphthalene-ethyl carboxamides (e.g., (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide) inhibit SARS-CoV-2 main protease (Mpro) in vitro. Assays include fluorescence resonance energy transfer (FRET) with a substrate like Dabcyl-KTSAVLQSGFRKME-Edans. Docking studies highlight the naphthalene group’s role in hydrophobic pocket binding .

Q. What structure-activity relationship (SAR) trends are observed in analogs of this compound?

Substituting the naphthalene group with biphenyl or quinoline reduces receptor affinity, while fluorination at the ethyl linker enhances metabolic stability. For example, a difluoro-methylpropan-2-yl analog (C₁₆H₁₅F₃N₂O) showed improved bioavailability in murine models .

Q. How should researchers address contradictory bioactivity data across different studies?

Discrepancies may stem from variations in assay protocols (e.g., agonist vs. antagonist mode). Meta-analysis of published IC₅₀ values, standardized positive controls (e.g., clozapine for D2R studies), and orthogonal assays (e.g., calcium flux vs. cAMP accumulation) are critical for validation. Cross-referencing with databases like ChEMBL ensures data robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.